5(6)-Carboxytetramethylrhodamine

Description

BenchChem offers high-quality 5(6)-Carboxytetramethylrhodamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Carboxytetramethylrhodamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

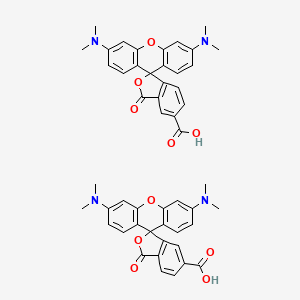

3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25;1-26(2)15-6-9-18-21(12-15)31-22-13-16(27(3)4)7-10-19(22)25(18)20-11-14(23(28)29)5-8-17(20)24(30)32-25/h2*5-13H,1-4H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFYZITRTUEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-TAMRA and 6-TAMRA Isomers for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, tetramethylrhodamine (TAMRA) stands as a workhorse, prized for its bright orange-red fluorescence, photostability, and versatility in bioconjugation. However, a critical detail often overlooked by researchers is the existence of two distinct carboxyl isomers: 5-TAMRA and 6-TAMRA. While frequently sold as a mixture (5(6)-TAMRA), the choice between the purified single isomers can have profound implications for experimental success, reproducibility, and data interpretation. This guide provides a comprehensive technical overview of the core differences between 5-TAMRA and 6-TAMRA, empowering you to make informed decisions in your research and development endeavors.

The Foundation: Understanding the Structural Isomerism

The core difference between 5-TAMRA and 6-TAMRA lies in the substitution pattern on the benzoic acid moiety of the rhodamine core. The carboxyphenyl group, which serves as the attachment point for conjugation, can have the carboxyl group at either the 5- or 6-position relative to the xanthene ring.

This seemingly minor positional variance influences the steric environment around the reactive carboxyl group, which in turn can affect conjugation efficiency and the behavior of the labeled biomolecule.

Spectral Properties: A Tale of Two Isomers

While the absorption and emission spectra of 5-TAMRA and 6-TAMRA are very similar, subtle differences exist that are important for quantitative applications. When conjugated to biomolecules, these differences can become more pronounced.[1][2]

| Property | 5-TAMRA | 6-TAMRA | 5(6)-TAMRA (Mixed Isomers) |

| Excitation Maximum (λex) | ~546 nm | ~543 nm | ~548 nm[3] |

| Emission Maximum (λem) | ~580 nm | ~572 nm | ~572 nm[3] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | >78,000 M⁻¹cm⁻¹[3] |

| Quantum Yield (Φ) | ~0.1 (as NHS ester) | ~0.3-0.5[4] | High[3] |

| Fluorescence Lifetime (τ) | ~2.5 ns (conjugated to protein) | ~2.5 ns (conjugated to protein) | Varies |

Note: Spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.

The choice of isomer can be critical in applications like Förster Resonance Energy Transfer (FRET), where the efficiency of energy transfer is exquisitely sensitive to the spectral overlap between the donor and acceptor dyes.[4][5][6]

The Crucial Choice: Pure Isomer vs. Mixed Isomers

Commercially, TAMRA is available as purified 5-TAMRA, purified 6-TAMRA, or a mixture of the two, often labeled as 5(6)-TAMRA. While the mixed isomer product is often more economical, the use of a pure, single isomer is strongly recommended for applications demanding high reproducibility and quantitative accuracy.[7]

The Case for Purity: Enhanced Reproducibility

The primary advantage of using a single isomer is the elimination of batch-to-batch variability inherent in mixed isomer preparations. The exact ratio of 5- to 6-isomers can differ between manufacturing lots, leading to inconsistencies in labeling efficiency and the fluorescent properties of the final conjugate. This is particularly problematic in regulated environments, such as in the development of diagnostic assays or therapeutic agents, where lot-to-lot consistency is paramount.

Purification Advantages: Sharper Peaks and Cleaner Data

A significant practical benefit of using single isomers is the improved chromatographic behavior of the labeled biomolecules. Peptides and oligonucleotides labeled with a single TAMRA isomer typically yield sharper, more symmetrical peaks during High-Performance Liquid Chromatography (HPLC) purification.[8][] In contrast, conjugates prepared with mixed isomers often result in broadened or split peaks, complicating purification and accurate quantification.[8][10]

Application-Specific Recommendations: A Scientist's Perspective

The subtle structural differences between 5-TAMRA and 6-TAMRA lead to preferential use in different applications.

5-TAMRA: The Choice for Peptides and Proteins

5-TAMRA is the isomer of choice for labeling peptides and proteins.[8][] While the exact reasoning is not extensively documented in readily available literature, it is hypothesized that the steric environment of the 5-carboxyl group allows for more efficient and consistent reaction with the primary amines (e.g., lysine residues and the N-terminus) on the surface of proteins. This can lead to a higher degree of labeling and a more homogenous product.

6-TAMRA: The Standard for Oligonucleotides

Conversely, 6-TAMRA is predominantly used for labeling oligonucleotides and in DNA sequencing applications.[8][] The positioning of the carboxyl group at the 6-position is thought to orient the fluorophore in a way that minimizes interference with hybridization and enzymatic processes, such as those in PCR and sequencing reactions.

Experimental Protocols: Best Practices for Labeling

The most common method for labeling biomolecules with TAMRA is through the use of an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines to form a stable amide bond.[11][12]

Protocol: Labeling of Proteins with 5-TAMRA-NHS Ester

This protocol provides a general guideline for labeling proteins with 5-TAMRA-NHS ester.

Materials:

-

5-TAMRA-NHS ester

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for the NHS ester.

-

Dye Preparation: Immediately before use, dissolve the 5-TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to raise the pH, which facilitates the reaction.

-

Add the dissolved 5-TAMRA-NHS ester to the protein solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point, but this should be optimized for your specific protein and application.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer.

-

Collect the fractions containing the visibly colored labeled protein.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~546 nm (for 5-TAMRA).

Protocol: Labeling of Amino-Modified Oligonucleotides with 6-TAMRA-NHS Ester

This protocol outlines the labeling of an oligonucleotide containing a primary amine modification.

Materials:

-

6-TAMRA-NHS ester

-

Amino-modified oligonucleotide

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Ethanol

-

3 M Sodium acetate

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer, pH 8.5.

-

Dye Preparation: Dissolve the 6-TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved 6-TAMRA-NHS ester to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10th volume of 3 M sodium acetate.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with cold 70% ethanol.

-

Air dry the pellet and resuspend in a suitable buffer.

-

Further purification by HPLC is recommended to isolate the pure labeled oligonucleotide.[13][14]

-

Conclusion: A Strategic Choice for Robust Science

The decision to use 5-TAMRA, 6-TAMRA, or a mixture is not trivial. For research that demands the highest levels of precision, reproducibility, and clarity of data, the use of purified single isomers is unequivocally the superior choice. By understanding the fundamental structural and spectral differences, and by selecting the appropriate isomer for your specific application, you can significantly enhance the quality and reliability of your experimental outcomes. As a senior application scientist, I strongly advocate for the careful consideration of these factors in experimental design to ensure the generation of robust and defensible scientific data.

References

-

Kvach, M. V., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. Bioconjugate Chemistry, 20(8), 1578-1588. [Link]

-

Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate. [Link]

-

Waters. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides. Waters. Retrieved from [Link]

-

Waters. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides. Waters. Retrieved from [Link]

-

Interchim. (n.d.). TAMRA and its derivatives. Interchim. Retrieved from [Link]

-

Sabanayagam, C. R., et al. (2004). Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer. BioOne. [Link]

-

emp BIOTECH. (n.d.). Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers. emp BIOTECH. Retrieved from [Link]

-

Liao, Y., et al. (2022). Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. MDPI. [Link]

-

Lau, Y. H., et al. (2015). Functionalised staple linkages for modulating the cellular activity of stapled peptides - Supporting Information. Royal Society of Chemistry. [Link]

-

LifeTein. (2025, April 30). TAMRA Fluorescent Labeling. LifeTein Peptide Blog. Retrieved from [Link]

-

baseclick. (n.d.). TAMRA dye for labeling in life science research. baseclick. Retrieved from [Link]

-

University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. Retrieved from [Link]

-

Lill, J., et al. (2026, January 16). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. PMC. Retrieved from [Link]

-

De, S., & He, J. C. (n.d.). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of FRET efficiency vs acceptor (TAMRA) concentration at a fixed donor (fluorescein) concentration. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics. PMC. Retrieved from [Link]

-

Al-Lawati, H., et al. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. Retrieved from [Link]

-

Probes.com. (1999, August 18). Considerations for Development of FRET Assays. Drug Discovery Online. Retrieved from [Link]

-

Short, M. A., et al. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Duke Chemistry. [Link]

-

Wang, D.-H., et al. (n.d.). Conformation-Induced Remote meta-C–H Activation of Amines. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. empbiotech.com [empbiotech.com]

- 4. lifetein.com [lifetein.com]

- 5. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. vectorlabs.com [vectorlabs.com]

- 10. waters.com [waters.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. agilent.com [agilent.com]

Technical Guide: Solubility and Solvent Selection for 5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA)

Topic: 5(6)-Carboxytetramethylrhodamine solubility in DMSO vs DMF Content Type: In-depth Technical Guide

Executive Summary

5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA) is a ubiquitous fluorophore used for labeling oligonucleotides, peptides, and proteins.[1][2][3][4][5][6] While soluble in both Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), the choice between these two polar aprotic solvents is not arbitrary.[7] It dictates the stability of the dye, the efficiency of downstream bioconjugation, and the purity of the final conjugate.

This guide analyzes the physicochemical behavior of 5(6)-TAMRA in both solvents, providing evidence-based protocols to maximize labeling efficiency and minimize side reactions.

Physicochemical Profile & Solubility Data

5(6)-TAMRA exists typically as a mixture of 5- and 6-isomers.[8][9] It is a xanthene dye with a free carboxylic acid group. To attach it to biomolecules, this carboxyl group must be activated (e.g., via EDC/NHS chemistry) or used as a pre-activated succinimidyl ester (SE).

Solubility Thresholds: Both solvents effectively dissolve 5(6)-TAMRA due to their high dielectric constants and dipolar aprotic nature.

| Feature | DMSO (Dimethyl Sulfoxide) | DMF (N,N-Dimethylformamide) |

| Solubility Limit (Free Acid) | ~90 mg/mL [1] | Soluble (Typically >20 mg/mL) |

| Solubility Limit (NHS Ester) | ~10-20 mg/mL [2] | ~10-20 mg/mL |

| Boiling Point | 189 °C | 153 °C |

| Freezing Point | 19 °C (Solidifies at RT) | -61 °C (Liquid at RT) |

| Dielectric Constant | 47 | 37 |

| Primary Risk | Hygroscopicity (Water uptake) | Amine Degradation (Dimethylamine) |

Expert Insight: The "Free Acid" vs. "Active Ester" Nuance

While the free acid form of 5(6)-TAMRA is relatively stable in both solvents, the activated forms (NHS esters) are highly sensitive.

-

In DMSO: The risk is Hydrolysis . DMSO absorbs atmospheric water rapidly. Water attacks the NHS ester, reverting it to the non-reactive free acid.

-

In DMF: The risk is Aminolysis . DMF slowly degrades into dimethylamine and formic acid. Dimethylamine is a secondary amine that reacts with the NHS ester, capping the dye and preventing it from labeling your protein.

Critical Solvent Selection Logic

The decision to use DMSO or DMF should be based on the specific requirements of your experimental workflow.

Scenario A: Long-Term Storage of Stock Solutions

Winner: Anhydrous DMSO (with caveats) DMSO is generally more chemically inert regarding the dye structure itself if kept dry. However, its high freezing point (19°C) means stock solutions stored in the fridge (4°C) or freezer (-20°C) will solidify. Repeated freeze-thaw cycles can introduce moisture via condensation.

-

Protocol: Aliquot DMSO stocks immediately into single-use vials to avoid freeze-thaw moisture accumulation.

Scenario B: In-Situ Activation (EDC/NHS Coupling)

Winner: DMF (Fresh, High Grade) When performing activation reactions, the viscosity of DMSO can sometimes hinder rapid mixing in micro-scale reactions. DMF is less viscous. However, you must use high-grade, amine-free DMF. Old DMF will ruin the activation efficiency by consuming the active ester.

Scenario C: Labeling Proteins Sensitive to Denaturation

Winner: DMSO While both solvents can denature proteins at high concentrations, DMSO is often better tolerated by enzymes and antibodies at low percentages (<5% v/v) compared to DMF, which can induce more aggressive conformational changes in certain hydrophobic pockets.

Decision Logic & Workflow Diagrams

Figure 1: Solvent Selection Decision Matrix

This logic gate helps researchers select the optimal solvent based on their immediate application.

Caption: Decision logic for selecting DMSO vs. DMF based on dye form (Free Acid vs. NHS Ester) and experimental timing.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Best for: Long-term storage of Free Acid or NHS Ester.

-

Calculate Mass: For 5(6)-TAMRA (MW ~430.45 g/mol ), dissolve 4.3 mg in 1 mL of solvent for 10 mM.

-

Solvent Prep: Use Anhydrous DMSO (sealed under nitrogen/argon if possible). Do not use DMSO that has been sitting open on a bench.

-

Dissolution: Add DMSO to the vial of dye. Vortex extensively.

-

Note: 5(6)-TAMRA is hydrophobic. It may adhere to the walls. Centrifuge briefly to collect droplets.

-

-

Aliquoting: Immediately divide into small aliquots (e.g., 10-50 µL).

-

Storage: Store at -20°C, protected from light. Desiccate the storage box.

Protocol B: Handling Precipitation During Labeling

A common failure mode is the precipitation of the dye when the organic stock is added to the aqueous buffer.

The "Step-Down" Dilution Method:

-

Do not add 100% DMSO stock directly to the protein solution if the final organic volume will exceed 5-10%.

-

Intermediate Step: Dilute the dye stock into a lower concentration organic/aqueous mix (e.g., 50% DMSO / 50% Buffer) immediately before adding to the protein. This prevents "shock" precipitation.

-

Vortexing: Vortex the protein solution while slowly adding the dye to ensure rapid dispersion.

Troubleshooting & Optimization

| Observation | Cause | Corrective Action |

| Low Labeling Efficiency (DMF) | DMF degradation (Amine contamination). | Use "Sequencing Grade" or fresh anhydrous DMF. Test DMF pH (should be neutral). |

| Low Labeling Efficiency (DMSO) | Hydrolysis of NHS ester due to wet DMSO. | Use a fresh bottle of anhydrous DMSO. Add molecular sieves to the solvent bottle. |

| Precipitation upon mixing | Dye concentration too high or buffer incompatibility. | Lower the final dye concentration. Ensure organic solvent constitutes <10% of final volume. |

| Blue/Purple Shift in Absorbance | Aggregation (H-dimers). | 5(6)-TAMRA aggregates in water. Add 10-20% organic cosolvent or use a PEGylated TAMRA derivative. |

Figure 2: Troubleshooting Aggregation and Hydrolysis

This diagram illustrates the pathways of dye failure and how to intervene.

Caption: Mechanistic pathways for common 5(6)-TAMRA failures (Hydrolysis, Aminolysis, Aggregation) and mitigation strategies.

References

-

Vareum . 5(6)-TAMRA Product Overview. Retrieved from [Link]

-

AnaSpec . 5(6)-TAMRA Formulated for DMF Solubility. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adipogen.com [adipogen.com]

- 3. 5(6)-TAMRA [5-(and-6)-Carboxytetramethylrhodamine] "Formulated" [anaspec.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 8. interchim.fr [interchim.fr]

- 9. biotium.com [biotium.com]

An In-depth Technical Guide to the Quantum Yield of 5(6)-TAMRA in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantum Yield in Fluorescence-Based Assays

In the realm of fluorescence microscopy, spectroscopy, and other quantitative fluorescence-based methodologies, the quantum yield (Φ) of a fluorophore is a critical parameter. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed. For researchers utilizing 5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA), a widely employed orange-red fluorescent dye, a comprehensive understanding of its quantum yield is paramount for the design of robust and reproducible assays.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the quantum yield of 5(6)-TAMRA in aqueous buffers. We will delve into its photophysical properties, the factors influencing its fluorescence efficiency, and provide a detailed, field-proven protocol for its accurate determination. This guide is intended to equip researchers with the necessary knowledge to optimize their experimental design and ensure the integrity of their fluorescence data.

Photophysical Properties of 5(6)-TAMRA

5(6)-TAMRA is a bright and photostable rhodamine dye valued for its spectral characteristics.[1][2] Its utility in various applications, from labeling peptides and proteins to its use in Förster Resonance Energy Transfer (FRET) and real-time PCR, is underpinned by its photophysical parameters.[3][4][5] A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~553 - 557 nm | [4][6][7] |

| Emission Maximum (λem) | ~575 - 583 nm | [4][6][7] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [8][9][10] |

| Reported Quantum Yield (Φ) | 0.1 - 0.5 | [8][10] |

| Recommended Laser Lines | 532 nm or 546 nm | [1][2][4] |

It is crucial to note that the quantum yield of 5(6)-TAMRA is not an immutable constant but is highly sensitive to its environment. The broad range of reported quantum yields highlights the importance of understanding the factors that can modulate its fluorescence.

Factors Influencing the Quantum Yield of 5(6)-TAMRA in Aqueous Buffers

The fluorescence of 5(6)-TAMRA is significantly influenced by its local environment. An appreciation of these factors is essential for troubleshooting and for the rational design of experiments.

pH Sensitivity

The rhodamine backbone of TAMRA undergoes structural changes in alkaline environments, which can impact its quantum yield.[3][8] Specifically, in alkaline conditions (pH > 8.0), the fluorescence intensity of TAMRA can diminish.[3][8] This is a critical consideration when selecting buffers for your experiments. It is advisable to use well-buffered solutions, such as HEPES, to maintain a stable pH within the optimal neutral to slightly acidic range.[3][8]

Quenching Mechanisms

Fluorescence quenching, a process that leads to a decrease in fluorescence intensity, can occur through several mechanisms:

-

Self-Quenching: At high concentrations, TAMRA molecules can form non-fluorescent aggregates, leading to a reduction in the overall fluorescence signal.[3] This is a key consideration when determining the optimal degree of labeling for biomolecules.

-

Interaction with Nucleobases: The fluorescence of TAMRA can be quenched through interactions with nucleobases, particularly guanine.[3][11] This property is exploited in the design of DNA probes where hybridization or conformational changes bring the fluorophore into proximity with a quencher base.[3]

Conjugation to Biomolecules

The conjugation of 5(6)-TAMRA to biomolecules such as proteins or nucleic acids can alter its photophysical properties, including its quantum yield. The local environment of the dye, once conjugated, can be significantly different from that of the free dye in solution. For instance, the fluorescence lifetimes of TAMRA conjugated to a DNA aptamer have been shown to be highly temperature-dependent.[12]

Experimental Determination of 5(6)-TAMRA Quantum Yield: A Step-by-Step Protocol

The following protocol details the comparative method for determining the fluorescence quantum yield of 5(6)-TAMRA in an aqueous buffer. This method involves comparing the fluorescence of the sample of interest (5(6)-TAMRA) to that of a well-characterized fluorescent standard with a known quantum yield. Rhodamine 101 is a suitable standard for this purpose due to its spectral overlap with TAMRA and its high, stable quantum yield in ethanol (Φ = 1.0).

I. Materials and Instrumentation

-

5(6)-TAMRA: High-purity, single isomer or mixed isomers.

-

Fluorescence Standard: Rhodamine 101 (Quantum yield in ethanol ≈ 1.0).

-

Solvents: High-purity, spectroscopy-grade ethanol and the aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Spectrophotometer: Capable of measuring absorbance in the UV-Visible range.

-

Spectrofluorometer: Equipped with a monochromator for both excitation and emission.

-

Quartz Cuvettes: 1 cm path length.

II. Experimental Workflow

Caption: Experimental workflow for determining the quantum yield of 5(6)-TAMRA.

III. Detailed Protocol

-

Prepare Stock Solutions:

-

Accurately weigh a small amount of 5(6)-TAMRA and dissolve it in a known volume of high-purity ethanol to prepare a stock solution of approximately 1 mM.

-

Similarly, prepare a 1 mM stock solution of Rhodamine 101 in ethanol.

-

Rationale: Ethanol is used for the stock solutions as both dyes are readily soluble and stable in this solvent.

-

-

Prepare Dilutions:

-

From the 5(6)-TAMRA stock solution, prepare a series of dilutions in the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

From the Rhodamine 101 stock solution, prepare a series of dilutions in ethanol.

-

Rationale: Preparing a series of dilutions allows for the selection of an appropriate concentration for the fluorescence measurements, ensuring the absorbance is within the linear range of the spectrophotometer.

-

-

Measure Absorbance:

-

Record the absorbance spectra of all the diluted solutions using a spectrophotometer.

-

Identify the absorbance maximum (λmax) for both 5(6)-TAMRA in the aqueous buffer and Rhodamine 101 in ethanol.

-

Select a concentration for both the sample and the standard that gives an absorbance of less than 0.1 at the chosen excitation wavelength.

-

Rationale: Maintaining an absorbance below 0.1 minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, which would lead to an underestimation of the quantum yield.

-

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard have significant absorbance, for example, 540 nm.

-

Record the fluorescence emission spectrum of the 5(6)-TAMRA solution in the aqueous buffer.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the Rhodamine 101 solution in ethanol.

-

Rationale: Keeping the instrument settings identical for both the sample and the standard is crucial for a direct comparison of their fluorescence intensities.

-

-

Calculate the Quantum Yield:

-

Integrate the area under the fluorescence emission curves for both the 5(6)-TAMRA sample (A_sample) and the Rhodamine 101 standard (A_std).

-

The quantum yield of 5(6)-TAMRA (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard (Rhodamine 101 in ethanol, ~1.0).

-

A_sample and A_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

Abs_sample and Abs_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample (aqueous buffer) and the standard (ethanol), respectively.

-

IV. Concept of Quantum Yield and Influencing Factors

Caption: Factors influencing the quantum yield of a fluorophore like 5(6)-TAMRA.

Conclusion

The quantum yield of 5(6)-TAMRA is a dynamic property that is highly dependent on its environment. For researchers in drug development and other scientific fields, a thorough understanding of this parameter and the factors that influence it is not merely academic but a practical necessity for generating reliable and reproducible data. By following the detailed protocol outlined in this guide, scientists can confidently determine the quantum yield of 5(6)-TAMRA in their specific aqueous buffer systems, leading to more accurate and meaningful results in their fluorescence-based assays.

References

-

TAMRA Fluorescent Labeling | LifeTein Peptide Blog. [Link]

-

TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC. [Link]

-

TAMRA and its derivatives - Interchim. [Link]

-

Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed. [Link]

-

UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - FULIR. [Link]

-

5(6)-Carboxytetramethylrhodamine alkyne ~(5(6)-TAMRA alkyne), mixed isomers. [Link]

-

TAMRA Absorption and Emission Spectra. [Link]

-

CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum). [Link]

-

Carboxytetramethylrhodamine (5(6)-TAMRA), ~mixed isomers - emp BIOTECH's. [Link]

-

Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer - BioOne. [Link]

Sources

- 1. empbiotech.com [empbiotech.com]

- 2. empbiotech.com [empbiotech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. lifetein.com [lifetein.com]

- 9. interchim.fr [interchim.fr]

- 10. rndsystems.com [rndsystems.com]

- 11. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

5(6)-TAMRA Extinction Coefficient at 555 nm: A Technical Guide for Bioconjugation and Quantification

Topic: 5(6)-TAMRA extinction coefficient at 555 nm Content Type: In-depth Technical Guide

Executive Summary: The Quantitative Baseline

For researchers utilizing 5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA), accurate quantification is the linchpin of reproducible bioconjugation. The extinction coefficient (

At 555 nm in aqueous buffers (e.g., PBS, pH 7.4):

-

(Peak): ~90,000 – 95,000

-

Correction Factor (260 nm): ~0.32

-

Correction Factor (280 nm): ~0.30 (Note: Vendor-specific variations exist, ranging from 0.17 to 0.30).

At 555 nm in Methanol (MeOH):

-

(Off-Peak): Significantly lower than

- in MeOH: ~540–543 nm.

This guide details the photophysical mechanics of 5(6)-TAMRA, delineates the critical difference between solvent systems, and provides a self-validating protocol for determining the exact coefficient in your specific experimental matrix.

Part 1: Photophysical Mechanics & Isomer Complexity

The Solvent Shift: Why 555 nm?

5(6)-TAMRA exhibits a significant solvatochromic shift. In organic solvents like methanol, the absorption maximum (

Therefore, 555 nm is the effective

The Isomer Mixture (5- vs. 6-)

Commercially available 5(6)-TAMRA is a mixture of two positional isomers:[1][2]

-

5-TAMRA: Carboxyl group at the 5-position of the bottom benzene ring. Preferred for peptide/protein labeling due to steric accessibility.

-

6-TAMRA: Carboxyl group at the 6-position.[1][3][4][5][6][7][8][9][10] Often used for nucleotide labeling.[2][9][10]

Impact on Extinction Coefficient:

Functionally, the electronic structures of the 5- and 6-isomers are nearly identical regarding their chromophore. While their HPLC retention times differ, their absorption spectra in the visible region are indistinguishable for standard concentration measurements. You can safely use the composite

Aggregation Warning (H-Dimers)

Rhodamines are prone to forming non-fluorescent H-dimers (sandwich-like stacking) in aqueous solutions at high concentrations (>100

-

Symptom: The absorption peak at 555 nm decreases, and a secondary "shoulder" peak appears around 520 nm.

-

Consequence: Using the standard

on aggregated dye leads to underestimation of concentration. -

Solution: Always measure spectra in dilute solutions (<10

M) to ensure the dye is monomeric.

Part 2: Data Presentation & Correction Factors

Table 1: Consensus Photophysical Values

| Parameter | Value | Solvent/Condition | Notes |

| 90,000 - 95,000 | PBS / Aqueous Buffer | ||

| ~92,000 | Methanol | ||

| CF | 0.32 | Aqueous Buffer | For DNA/Oligos |

| CF | 0.30 (Range: 0.17–0.30) | Aqueous Buffer | For Proteins (IgG/BSA) |

| Excitation | 546 nm / 555 nm | - | Ideal for 532/561 nm lasers |

| Emission | 575 - 580 nm | Aqueous Buffer | - |

Critical Note on CF

: While 0.30 is the standard historical value, some modern high-purity derivatives cite values as low as 0.178. Trust but verify: If your protein yield calculation is critical, determine the CF experimentally using the protocol below.

Part 3: Self-Validating Experimental Protocol

Do not rely blindly on literature values if your buffer system is exotic (e.g., high salt, detergents, or acidic pH). Use this "Quantification Loop" to validate

Workflow Diagram: The Quantification Loop

Caption: Logical workflow for determining extinction coefficients and correction factors, ensuring monomeric state validity.

Detailed Methodology

Materials

-

Anhydrous DMSO (Spectroscopic grade).

-

Target Buffer (e.g., 1X PBS, pH 7.4).

-

UV-Vis Spectrophotometer (Quartz cuvette, 1 cm pathlength).

Step 1: Stock Preparation (Gravimetric)

-

Weigh ~1-2 mg of 5(6)-TAMRA on an analytical balance (precision 0.01 mg).

-

Dissolve in anhydrous DMSO to a target concentration of 10 mM .

-

Calculation: Volume (µL) = [Mass (mg) / MW (430.45 g/mol )] ×

/ 10 mM.[12] -

Why DMSO? TAMRA is stable in DMSO; aqueous stock solutions degrade (hydrolyze) over time.

-

Step 2: The Linearity Check (Dilution Series)

Prepare four dilutions in your Target Buffer to ensure you are in the linear range of the Beer-Lambert law and to detect aggregation.

-

Sample A: 2 µM

-

Sample B: 4 µM

-

Sample C: 6 µM

-

Sample D: 8 µM

Step 3: Spectral Acquisition

-

Blank the spectrophotometer with the Target Buffer containing the same % of DMSO as the samples (typically <0.1%).

-

Scan Sample D (highest conc) from 220 nm to 700 nm .

-

Quality Control: Look for the "double hump." If the peak at 520 nm is >35% of the peak at 555 nm, aggregation is occurring. Action: Repeat with lower concentrations.

Step 4: Calculation of

and CF

Plot Absorbance (y-axis) vs. Concentration (M) (x-axis) for the peak wavelength (~555 nm).

-

Slope =

(Extinction Coefficient) . - should be >0.99.

To find the Correction Factor (CF) for protein labeling:

Part 4: Application in Conjugate Quantification

Once

The Corrected Formula

- : Absorbance of conjugate at 280 nm.[6]

- : Absorbance of conjugate at 555 nm (dye peak).

- : Correction factor (typically 0.30).

-

: Extinction coefficient of the protein (e.g., IgG

Degree of Labeling (DOL) Calculation[6]

-

: 90,000

References

-

Interchim. TAMRA and its derivatives: Technical Sheet FT-52498.[2] Interchim. Available at: [Link]

-

National Institutes of Health (NIH). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines. PubMed. Available at: [Link]

Sources

- 1. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 2. interchim.fr [interchim.fr]

- 3. biotium.com [biotium.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. 5(6)-Carboxytetramethylrhodamine (TAMRA) (CAS 98181-63-6) | Abcam [abcam.com]

- 6. biotium.com [biotium.com]

- 7. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5(6)-TAMRA, SE [5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester] *CAS 246256-50-8* | AAT Bioquest [aatbio.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. empbiotech.com [empbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Technical Guide: Is 5(6)-Carboxytetramethylrhodamine (TAMRA) pH Sensitive?

Executive Summary

The short answer: Functionally, no —within the physiological window (pH 4–8).

The technical answer: 5(6)-TAMRA is widely classified as a pH-insensitive fluorophore compared to its fluorescein (FAM) counterparts. It exhibits exceptional photostability and quantum yield retention across acidic and neutral environments (pH 4–7.5), making it the "gold standard" reference dye for ratiometric pH sensing in lysosomes and endosomes. However, researchers must be aware of minor quantum yield reductions in highly alkaline conditions (pH >9) and its susceptibility to contact quenching (e.g., by guanosine residues), which is often mistaken for pH sensitivity.

Part 1: Molecular Mechanism of Stability

To understand why TAMRA is stable while FAM is not, we must look at the chromophore's ionization state.

The Structural Differentiator

The pH sensitivity of xanthene dyes is dictated by the electron-donating groups attached to the xanthene ring system.

-

Fluorescein (FAM): Contains a phenolic hydroxyl group (-OH) and a carbonyl oxygen. The phenolic proton has a pKa of ~6.4.

-

TAMRA: Replaces the hydroxyls with dimethylamino groups (

).

The Carboxylic Acid Nuance

TAMRA does possess a carboxylic acid on the pendant phenyl ring (position 5 or 6).

-

pKa: ~6.0–6.5.

-

Impact: While this group does deprotonate (COOH

COO⁻) as pH rises from 5 to 7, this ionization occurs on the phenyl ring, which is orthogonal to the fluorescent xanthene system. Consequently, it has a negligible effect on quantum yield , unlike the direct chromophore protonation seen in FAM.

Diagram: Mechanism of pH Stability

Figure 1: Comparative mechanism of pH sensitivity. FAM relies on phenolic ionization (highly sensitive), while TAMRA's amino structure resists ionization in physiological ranges.

Part 2: Spectral Data & Comparison

For assay development, quantitative stability is more useful than theoretical stability. Below is the comparative performance data.

Table 1: FAM vs. TAMRA pH Sensitivity Profile

| Feature | 5(6)-FAM (Fluorescein) | 5(6)-TAMRA |

| pKa (Chromophore) | ~6.4 (Phenolic OH) | N/A (in phys. range) |

| Fluorescence @ pH 4.5 | < 5% (Quenched) | > 90% (Bright) |

| Fluorescence @ pH 7.4 | 100% (Max) | 100% (Max) |

| Fluorescence @ pH 9.0 | 100% (Max) | ~85-90% (Slight dip) |

| Primary Application | pH Sensor (Green) | Reference Dye (Red) |

| Lysosomal Utility | Poor (Quenches in acid) | Excellent (Stable) |

Experimental Insight: The "Alkaline Dip"

While TAMRA is stable in acid, some literature notes a slight decrease in fluorescence intensity in highly alkaline buffers (pH > 9.0). This is rarely an issue for biological assays but can affect chemical synthesis monitoring. This is attributed to minor structural shifts in the zwitterionic equilibrium at extreme pH.

Part 3: Applications & Ratiometric Sensing[1]

The most powerful application of TAMRA's pH insensitivity is its use as a reference fluorophore in ratiometric imaging.

The Ratiometric Concept

To measure intracellular pH (e.g., in lysosomes), you cannot rely on absolute intensity, as it fluctuates with dye concentration and cell thickness. Instead, you use a dual-dye system:

-

Sensor Dye (pH Sensitive): FITC or Oregon Green (Intensity drops as pH drops).

-

Reference Dye (pH Stable): TAMRA (Intensity remains constant).

-

Readout: Ratio of Green/Red signal = Absolute pH.

Workflow Diagram: Ratiometric Lysosomal pH Assay

Figure 2: Workflow for using TAMRA as a stable reference in intracellular pH mapping.

Part 4: Experimental Protocol - Validating pH Stability

As a Senior Scientist, you should never assume a dye is stable in your specific buffer system (e.g., presence of chaotropes or oxidizers). Use this self-validating protocol to confirm TAMRA stability.

Protocol: Fluorophore pH Titration Assay

Objective: Determine the fluorescence quantum yield stability of a TAMRA conjugate across a pH range of 4–9.

Materials:

-

5(6)-TAMRA stock (10 mM in DMSO).

-

Universal Buffer System (Citrate-Phosphate-Borate) adjusted to pH 4, 5, 6, 7, 8, 9.

-

96-well black-walled plate.

Methodology:

-

Preparation: Dilute TAMRA stock to a final concentration of 1 µM in each pH buffer.

-

Critical: Keep DMSO concentration < 1% to prevent solvent effects.

-

-

Equilibration: Incubate for 15 minutes at Room Temperature (RT) in the dark.

-

Readout: Measure Fluorescence (Ex 545 nm / Em 575 nm) and Absorbance (550 nm).

-

Correction: If Absorbance shifts significantly (>10%), correct the Fluorescence value:

-

Validation Criteria:

-

Stable: Signal deviation < 10% across pH 4–8.

-

Unstable: Signal deviation > 20% (Check for aggregation).

-

Part 5: Troubleshooting & Common Pitfalls

If your TAMRA signal appears pH sensitive, it is likely a false positive caused by one of these factors:

Contact Quenching (G-Quenching)[1]

-

Issue: When labeling oligonucleotides, TAMRA fluorescence drops significantly if placed next to a Guanosine (G) base.

-

Mechanism: Electron transfer between the dye and the nucleobase, not pH protonation.

-

Solution: Use a spacer (e.g., HEG linker) or move the dye position.

Aggregation (Concentration Quenching)[1]

-

Issue: TAMRA is hydrophobic. At low pH, the carboxylic acid protonates (neutral charge), reducing solubility and causing aggregation (self-quenching).

-

Diagnosis: Absorbance spectrum widens or shows a secondary peak at ~520 nm (H-dimer).

-

Solution: Lower the labeling ratio (DOL) or add a surfactant (0.05% Tween-20).

FRET Artifacts

-

Issue: In a FRET pair (FAM-TAMRA), if the donor (FAM) is quenched by low pH, the acceptor (TAMRA) emission will also drop because it is receiving less energy, not because TAMRA itself is sensitive.

-

Solution: Always measure Direct Excitation of TAMRA (Ex 555 nm) to confirm its stability independent of the donor.

References

-

Johnson, I. D., & Spence, M. T. Z. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[3][4] Link

-

Modi, S., et al. (2009). "A DNA nanomachine that maps spatial and temporal pH changes inside living cells." Nature Nanotechnology, 4, 325–330. Link

-

Grimm, J. B., et al. (2013). "Rhodamine dyes for fluorescence microscopy." Methods in Molecular Biology, 113–143. Link

-

PubChem. (2025).[5] "5(6)-Carboxytetramethylrhodamine Compound Summary." National Library of Medicine. Link

Sources

- 1. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 5(6)-Carboxytetramethylrhodamine | C50H44N4O10 | CID 56846372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 5(6)-Carboxytetramethylrhodamine (TAMRA)

Properties, Safety, and Bioconjugation Mechanics[1]

Executive Summary

5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA) is a foundational fluorophore in the rhodamine family, widely utilized as a stable, bright orange-red label for oligonucleotides, peptides, and proteins.[1][2][3][4] Distinguished by its high extinction coefficient and photostability, it serves as a critical FRET acceptor (often paired with Fluorescein/FAM) and a robust label for fluorescence microscopy and qPCR applications.

This guide addresses the technical specifications, safety protocols, and bioconjugation mechanics of 5(6)-TAMRA. Unlike pre-activated succinimidyl esters, the free acid form discussed here requires specific in situ activation strategies for successful conjugation, offering researchers greater control over labeling density and chemistry but requiring rigorous adherence to protocol.

Part 1: Chemical Identity & Physical Properties[6]

5(6)-TAMRA exists as a mixture of two positional isomers (5-carboxy and 6-carboxy). While cost-effective, the mixed isomer formulation can result in double peaks during HPLC purification of conjugates. For applications requiring high-resolution separation, single-isomer formulations (5-TAMRA or 6-TAMRA) are recommended.

Table 1: Technical Specifications

| Property | Data |

| Chemical Name | 5(6)-Carboxytetramethylrhodamine |

| Common Acronym | 5(6)-TAMRA |

| CAS Number (Mix) | 98181-63-6 (Free Acid), 150347-56-1 |

| CAS (5-Isomer) | 91809-66-4 |

| CAS (6-Isomer) | 91809-67-5 |

| Molecular Weight | 430.45 g/mol |

| Formula | C₂₅H₂₂N₂O₅ |

| Appearance | Dark red to purple crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; limited water solubility at low pH |

| Excitation Max | 540–546 nm (Solvent dependent) |

| Emission Max | 565–575 nm |

| Extinction Coeff. | ~90,000 – 95,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.68 (in Methanol) |

Application Note: The fluorescence of TAMRA is less pH-sensitive than Fluorescein, maintaining stability across the physiological range (pH 4–9). However, its quantum yield drops significantly in water compared to organic solvents due to quenching; conjugation to proteins often partially restores this brightness.

Part 2: Safety Profile & Handling (SDS Analysis)[1]

While widely used, TAMRA derivatives are potent chemical agents. The following safety data is synthesized from GHS classifications.

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Handling Protocols:

-

Light Sensitivity: TAMRA is photostable relative to fluorescein but should still be stored in amber vials or wrapped in foil. Long-term storage should be at -20°C, desiccated.

-

Inhalation Risk: The powder is fine and easily aerosolized. Weighing must be performed in a fume hood or biological safety cabinet.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Double-gloving is recommended when handling stock solutions in DMSO, as DMSO permeates skin and carries dissolved dyes with it.

Part 3: Mechanism of Action & Bioconjugation

The core utility of 5(6)-TAMRA lies in its ability to form stable amide bonds with primary amines (lysine residues on proteins, N-terminus of peptides, or amino-modified DNA).[7]

Since 5(6)-TAMRA is a carboxylic acid , it is not spontaneously reactive with amines. It must be activated using carbodiimide chemistry (EDC/NHS) to form a reactive intermediate.

The Activation Pathway

-

Activation: The carboxyl group reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.[8]

-

Stabilization: NHS (N-hydroxysuccinimide) is added to convert the unstable intermediate into a semi-stable NHS-ester (Succinimidyl Ester).

-

Conjugation: The NHS-ester undergoes nucleophilic attack by a primary amine on the target biomolecule, releasing NHS and forming a permanent amide bond.

Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow for conjugating 5(6)-TAMRA.

Figure 1: Step-by-step activation and conjugation workflow for 5(6)-TAMRA free acid.

Part 4: Experimental Protocol (In Situ Activation)

Objective: Labeling a standard IgG antibody (1 mg) with 5(6)-TAMRA free acid.

Reagents:

-

5(6)-TAMRA (Free Acid)

-

Anhydrous DMSO or DMF[7]

-

EDC (freshly prepared)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Free of amines like Tris or Glycine)[7]

-

Purification Column (e.g., Sephadex G-25 or PD-10)

Protocol:

-

Dye Solubilization:

-

Activation (The Critical Step):

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Note: This converts the free acid to the reactive NHS-ester in situ.

-

-

Protein Preparation:

-

Buffer exchange the antibody into 0.1 M Sodium Bicarbonate (pH 8.3).

-

Concentration should be 2–10 mg/mL for optimal kinetics.

-

-

Conjugation:

-

Add the activated dye solution to the protein dropwise while stirring.

-

Target Molar Ratio: Start with a 10:1 to 20:1 (Dye:Protein) excess.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Quenching & Purification:

-

Add 1 M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM to quench unreacted dye. Incubate 15 mins.

-

Pass the reaction mixture through a desalting column (Sephadex G-25) equilibrated with PBS. The first colored band is the conjugate; the slower band is free dye.

-

-

Quality Control (Degree of Labeling - DOL):

-

Measure absorbance at 280 nm (Protein) and 555 nm (TAMRA).

-

Calculate DOL using the formula:

-

Correction Factor:

must be corrected for dye absorption:

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; ensure EDC is fresh; avoid water in activation step. |

| Precipitation | Dye aggregation | Reduce dye excess; add organic co-solvent (up to 10% DMSO) to the reaction buffer. |

| Double Peaks in HPLC | Isomer separation | 5(6)-TAMRA is a mixed isomer. Switch to pure 5-TAMRA or 6-TAMRA for analytical applications. |

| High Background | Free dye remaining | Perform rigorous dialysis or use a longer desalting column. |

References

-

PubChem. (n.d.). 5(6)-Carboxytetramethylrhodamine Compound Summary. National Library of Medicine.[5][10] Retrieved from [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 6. peptide.com [peptide.com]

- 7. youdobio.com [youdobio.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

Methodological & Application

Application Note: High-Fidelity 5'-End Labeling of Oligonucleotides with 5(6)-TAMRA

This Application Note is structured to guide researchers through the precise chemical and procedural requirements for 5'-TAMRA labeling. It prioritizes the Post-Synthetic NHS Ester method, as this is the industry standard for 5' modification due to the chemical instability of TAMRA phosphoramidites under standard deprotection conditions.

Abstract

5(6)-Carboxytetramethylrhodamine (TAMRA) is a ubiquitous fluorophore (Ex: 555 nm / Em: 580 nm) utilized in FRET probes, qPCR (as a quencher or reporter), and fluorescence microscopy. While internal and 3' labeling can be achieved via automated phosphoramidite chemistry, 5'-end labeling presents unique challenges due to the fluorophore's susceptibility to degradation during standard nucleobase deprotection. This guide details the Post-Synthetic NHS Ester Conjugation workflow, the preferred methodology for generating high-purity 5'-TAMRA oligonucleotides. We analyze the critical choice between 5- and 6-isomers, the mechanics of amino-modification, and HPLC purification strategies to isolate the labeled product from unlabeled precursors.

Scientific Foundation & Mechanism

The Fluorophore: 5(6)-TAMRA

Commercially available TAMRA is typically a mixture of two isomers: 5-TAMRA and 6-TAMRA .[1]

-

The Mixture (5(6)): Economical and sufficient for most bulk applications (e.g., qPCR quenchers).

-

Single Isomers: Essential for high-resolution separations (HPLC/CE) or structural studies.[2] The presence of two isomers creates "double peaks" in HPLC and mass spectrometry, complicating quality control.

-

Expert Insight: If your downstream application involves capillary electrophoresis (CE) or strict HPLC purity profiling, use single-isomer 5-TAMRA or 6-TAMRA to avoid peak splitting.[2]

-

The Chemistry: Why Post-Synthetic?

Unlike Fluorescein (FAM), which is routinely added via phosphoramidite during automated synthesis, TAMRA is less stable under the harsh ammoniolytic conditions (conc. NH₄OH, 55°C) required to deprotect standard DNA bases.[2]

-

Phosphoramidite Route (Risky): Requires "UltraMild" deprotection (e.g., Potassium Carbonate in Methanol) and specific monomers (Pac-dA, Ac-dC).[2][3]

-

NHS Ester Route (Robust): The oligonucleotide is synthesized with a 5'-Amino-Modifier , fully deprotected, and then reacted with TAMRA-NHS ester. This decouples the harsh deprotection of the DNA from the sensitive fluorophore chemistry.

Mechanism of Action: The N-hydroxysuccinimide (NHS) ester of TAMRA reacts specifically with the primary aliphatic amine of the 5'-modifier to form a stable amide bond.

Caption: Nucleophilic attack of the primary amine on the activated NHS ester, resulting in a stable amide linkage.

Experimental Protocol: Post-Synthetic Labeling

Phase 1: Oligonucleotide Synthesis & Preparation

Objective: Generate a pure, fully deprotected oligonucleotide with a reactive 5'-amine.[2]

-

Synthesis: Synthesize DNA using standard phosphoramidites.[2] At the 5' end, couple a 5'-Amino-Modifier C6 .[4]

-

Note: The C6 spacer reduces steric hindrance between the dye and the DNA.

-

-

Protection Group Choice:

-

MMT (Monomethoxytrityl): Recommended. Allows "Trityl-On" cartridge purification to select only full-length oligos before labeling.

-

TFA (Trifluoroacetyl): Removed automatically during ammonia deprotection.[2] Good for crude labeling but yields lower purity starting material.

-

-

Deprotection:

-

Incubate in conc. NH₄OH (standard conditions) to remove base protection and the TFA group (if used).

-

Crucial Step: If using MMT, perform cartridge purification first, then remove MMT with mild acid on the cartridge to release the free amine.

-

-

Desalting: The amino-oligo must be free of ammonium ions (NH₄⁺) and primary amines (e.g., Tris buffer), as these compete with the labeling reaction.

-

Action: Ethanol precipitate or use a G-25 Sephadex column. Resuspend in nuclease-free water .

-

Phase 2: Conjugation Reaction

Objective: Covalent attachment of TAMRA to the 5'-amine.[2]

Reagents:

-

Amino-Oligo: 10–20 nmols (in water).[2]

-

Labeling Buffer: 0.1 M Sodium Tetraborate (pH 8.[2]5) OR 0.1 M Sodium Bicarbonate (pH 8.5–9.0).

-

Warning: Do not use Tris (contains amines).[2]

-

-

TAMRA-NHS Ester: 10 mg/mL in anhydrous DMSO or DMF.

-

Handling: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.[2]

-

Protocol Steps:

-

Dissolve Oligo: Dilute the amino-oligo in 100 µL of Labeling Buffer.

-

Prepare Dye: Dissolve 1 mg TAMRA-NHS in 100 µL anhydrous DMSO.

-

Mix: Add a 10-fold to 20-fold molar excess of dye to the oligo solution.

-

Example: For 20 nmol oligo, add ~200–400 nmol dye.

-

-

Incubate: Vortex gently. Incubate at Room Temperature (RT) for 4 hours to Overnight in the dark (foil-wrapped).

-

Optimization: Shaking is preferred to maintain homogeneity.

-

Phase 3: Purification (The Critical Differentiator)

Unreacted free dye must be removed.[2] Furthermore, unlabeled amino-oligos must be separated from labeled oligos.

Method A: RP-HPLC (Gold Standard) TAMRA is highly hydrophobic.[2] Labeled oligos will elute significantly later than unlabeled oligos.

-

Column: C18 Reverse Phase (e.g., Jupiter C18, 300Å).

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile (ACN).[2]

-

Gradient: 5% to 35% B over 30 minutes.

-

Detection: Monitor at 260 nm (DNA) and 555 nm (TAMRA).[2]

-

Collection: Collect the peak that absorbs at both wavelengths.

Method B: Size Exclusion (Fast/Crude)

-

Use Sephadex G-25 spin columns (e.g., NAP-10 or PD-10).[2]

-

Limitation: Removes free dye but cannot separate labeled oligo from unlabeled failure sequences. Only use if labeling efficiency is >90%.

Workflow Visualization

Caption: Step-by-step workflow from solid-phase synthesis to final HPLC purification of 5'-TAMRA oligonucleotides.

Technical Data & Troubleshooting

Spectral Properties

| Property | Value | Notes |

| Excitation Max | 555 nm | Compatible with 532 nm or 546 nm lasers.[2][5] |

| Emission Max | 580 nm | Orange-Red fluorescence. |

| Extinction Coeff.[1][5][6] (ε) | ~90,000 L·mol⁻¹·cm⁻¹ | Use this for concentration calculations. |

| Quantum Yield | 0.68 | High brightness; pH insensitive (unlike Fluorescein). |

| Appearance | Pink/Red Solid | Protect from light during storage.[2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Yield (<50%) | Competing amines in buffer. | Ensure oligo is desalted into water or borate buffer. NO Tris or Ammonium. |

| Hydrolyzed NHS ester. | Use fresh, anhydrous DMSO. Do not store dissolved dye. | |

| pH too low. | Verify buffer pH is 8.5–9.[2]0. Reaction is slow at pH < 8.[7]0. | |

| Double Peaks in HPLC | 5(6) Isomer mixture used. | This is normal. Collect both peaks or switch to single-isomer TAMRA. |

| Precipitate in Reaction | Dye concentration too high. | Add more organic solvent (DMSO) up to 30% of total volume. |

| Dye Fading | Photobleaching.[2] | Wrap all tubes and columns in aluminum foil. |

References

-

Glen Research. Labeling with NHS Esters. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 5(6)-TAMRA

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biological Processes with TAMRA-Labeled Peptides

Fluorescently labeled peptides are indispensable tools in biochemical and biomedical research, enabling the visualization and quantification of molecular interactions, cellular dynamics, and enzyme activity.[1][2] Among the array of available fluorophores, 5(6)-Carboxytetramethylrhodamine (TAMRA) has emerged as a popular choice due to its bright orange-red fluorescence, high photostability, and versatile conjugation chemistry.[1][3][4] With excitation and emission maxima around 555 nm and 580 nm, respectively, TAMRA is well-suited for red-channel fluorescence detection and is frequently employed in applications such as Fluorescence Resonance Energy Transfer (FRET) assays, live-cell imaging, and flow cytometry.[1][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of solid-phase peptide synthesis (SPPS) incorporating 5(6)-TAMRA. We will delve into the critical pre-synthesis considerations, offer a detailed, field-proven protocol for on-resin labeling, and present a thorough troubleshooting guide to navigate potential challenges. The objective is to equip you with the necessary knowledge and practical steps to confidently and successfully synthesize high-purity TAMRA-labeled peptides for your research endeavors.

Pre-Synthesis Considerations: Laying the Foundation for Success

Careful planning before initiating the synthesis is paramount to achieving a high yield of the desired TAMRA-labeled peptide. Several factors, from the choice of reagents to the strategic placement of the label, can significantly impact the outcome.

Understanding 5(6)-TAMRA: Isomers and Reactivity

5(6)-TAMRA is commercially available as a mixture of two structural isomers, with the carboxylic acid group positioned at either the 5 or 6 position of the bottom benzene ring.[6] For most applications, this isomeric mixture is suitable as both forms exhibit similar spectral properties.[6][7] However, for applications demanding high reproducibility, single-isomer TAMRA is also available, albeit at a higher cost.[4]

The most common method for labeling peptides with TAMRA involves the use of an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester (5(6)-TAMRA, SE) or the carboxylic acid form (5(6)-TAMRA) which can be activated in situ.[3][8][9][10] These reagents react with primary amines, such as the N-terminal alpha-amino group or the epsilon-amino group of a lysine side chain, to form a stable amide bond.[1][10][11]

Strategic Placement of the TAMRA Label

The position of the TAMRA label within the peptide sequence is a critical consideration that can influence the peptide's biological activity and the fluorescent properties of the dye.

-

N-Terminal Labeling: This is often the preferred strategy as it typically does not interfere with the peptide's interaction with its target.[2] The free N-terminal amine of the fully assembled peptide on the resin provides a convenient site for conjugation.

-

Side-Chain Labeling: For peptides where the N-terminus is crucial for activity, or for internal labeling, a lysine residue is commonly incorporated into the sequence. To achieve site-specific labeling, an orthogonal protection strategy is essential. This involves using a lysine derivative with a side-chain protecting group that can be selectively removed on-resin without affecting other protecting groups.[12][13][14] Common orthogonal protecting groups for the lysine side chain include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).[12][13]

The Role of Spacers

Incorporating a spacer between the peptide and the TAMRA molecule can be advantageous. Spacers can reduce steric hindrance and minimize potential quenching of the fluorophore by the peptide backbone, thereby enhancing fluorescence.[5] Polyethylene glycol (PEG) linkers are often used for this purpose.[15]

On-Resin TAMRA Labeling: A Step-by-Step Protocol

This protocol details the on-resin labeling of a peptide with 5(6)-TAMRA carboxylic acid using an in situ activation approach. This method is often more cost-effective than using pre-activated NHS esters and can lead to higher coupling efficiencies, especially for longer or more challenging peptide sequences.[8]

Materials

| Reagent | Purpose |

| Peptide-on-resin | The solid support with the fully assembled peptide. |

| 5(6)-TAMRA | The fluorescent dye. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling reagent for activating the TAMRA carboxylic acid.[3][9] |

| DIPEA (N,N-Diisopropylethylamine) | Base to facilitate the coupling reaction. |

| DMF (N,N-Dimethylformamide) | Anhydrous, peptide synthesis grade solvent. |

| DCM (Dichloromethane) | Solvent for washing the resin. |

| Piperidine (20% in DMF) | For removal of the final N-terminal Fmoc group. |

| Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | For cleaving the labeled peptide from the resin.[15][16] |

| Cold Diethyl Ether | For precipitating the cleaved peptide.[15] |

Experimental Workflow

Caption: Workflow for Solid-Phase Synthesis and On-Resin Labeling of a Peptide with 5(6)-TAMRA.

Detailed Protocol

-

Final N-terminal Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and then again with DMF (3 times).

-

-

TAMRA Coupling:

-

In a separate vial, dissolve 5(6)-TAMRA (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the TAMRA/HATU solution and vortex briefly. The solution should turn a deep red/purple color.

-

Immediately add the activated TAMRA solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For long or hydrophobic peptides, the reaction time may be extended to overnight.[8]

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5-7 times) to remove excess dye and coupling reagents.

-

Perform a final wash with DCM (3 times) and dry the resin under vacuum.

-

Post-Synthesis: Cleavage, Purification, and Analysis

The final stages of obtaining a pure TAMRA-labeled peptide involve cleavage from the solid support, purification, and rigorous quality control.

Cleavage and Deprotection

-

Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT), which is suitable for peptides containing a variety of sensitive amino acids. For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% water is often sufficient.[15]

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

After cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether to remove scavengers and residual cleavage cocktail components.

Purification by RP-HPLC

The crude TAMRA-labeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18][19]

-

System: A C18 column is typically used for peptide purification.[15][17]

-

Mobile Phases:

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide. The gradient should be optimized to achieve good separation of the desired product from unlabeled peptide and other impurities.[15][18]

-

Detection: The elution profile is monitored at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA fluorophore.[15][17] The desired product will have a peak at both wavelengths.

Purity and Identity Confirmation

The purity of the final product should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry.[17]

-

Analytical RP-HPLC: A pure TAMRA-labeled peptide should appear as a single, sharp peak that absorbs at both 220 nm and 555 nm.[17] A purity of >95% is generally considered acceptable for most research applications.[17]

-

Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS are used to determine the molecular weight of the purified peptide.[17] The observed mass should match the theoretically calculated mass of the TAMRA-labeled peptide.[17]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete TAMRA Coupling | - Steric hindrance from the peptide sequence.- Aggregation of the peptide on the resin.- Insufficient equivalents of dye or coupling reagents. | - Increase the reaction time for the TAMRA coupling step.[8]- Use a different solvent system (e.g., a mixture of DMF and NMP) to improve peptide solvation.[8]- Increase the equivalents of 5(6)-TAMRA, HATU, and DIPEA. |

| Low Yield of Labeled Peptide | - Incomplete final Fmoc deprotection.- Premature cleavage of the peptide during synthesis.- Loss of peptide during precipitation and washing steps. | - Ensure complete Fmoc removal by performing two piperidine treatments.- Use a more stable resin linker if premature cleavage is suspected.- Optimize the precipitation and washing procedure to minimize loss of the peptide pellet. |

| Multiple Peaks in HPLC | - Presence of unlabeled peptide.- Deletion sequences or other synthesis-related impurities.- Isomers of TAMRA may separate under certain HPLC conditions. | - Optimize the TAMRA coupling reaction to drive it to completion.- Optimize the SPPS conditions (e.g., double coupling of difficult amino acids).[20]- Adjust the HPLC gradient to co-elute the TAMRA isomers if they are separating. |

| Hydrophobicity and Aggregation | - The hydrophobic nature of TAMRA can lead to aggregation and poor solubility of the labeled peptide.[1] | - Incorporate a hydrophilic spacer (e.g., PEG) between the peptide and the TAMRA dye.[1]- Use a modified HPLC mobile phase (e.g., with a different ion-pairing agent) to improve solubility. |

Conclusion

The synthesis of TAMRA-labeled peptides via SPPS is a powerful technique that provides researchers with customized tools to investigate a wide range of biological phenomena. By carefully considering the design of the peptide, employing a robust on-resin labeling protocol, and utilizing appropriate purification and analytical methods, high-purity fluorescently labeled peptides can be reliably produced. This guide provides a solid foundation for successfully incorporating 5(6)-TAMRA into your peptide synthesis workflows, paving the way for new discoveries in your research.

References

-

On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC. Available at: [Link]

-

TAMRA Fluorescent Labeling | LifeTein Peptide Blog. Available at: [Link]

-

Useful Approaches for Labeling Peptides with Fluorescent Dyes - Bio-IT World. Available at: [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis | Biotage. Available at: [Link]

-

5(6)-Carboxytetramethylrhodamine NHS ester (5(6)-TAMRA SE), mixed isomers. Available at: [Link]

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. Available at: [Link]

-

TAMRA and its derivatives - Interchim. Available at: [Link]

-

Strategies for the Synthesis of Labeled Peptides - LifeTein. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

Labeling and Protecting Groups - Bio-Synthesis Inc. Available at: [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC. Available at: [Link]

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]

-

Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]

- WO2013156977A1 - Solid phase peptide synthesis of insulin using side chain anchored lysine - Google Patents.

-

From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation - The Royal Society of Chemistry. Available at: [Link]

-

Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester - You Do Bio. Available at: [Link]

-

Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed. Available at: [Link]

-

Solid-phase peptide synthesis - Digital CSIC. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Peptide Purification - AAPPTec. Available at: [Link]

-

HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. empbiotech.com [empbiotech.com]

- 11. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]

- 12. lifetein.com [lifetein.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]